N-(3-(Tributoxysilyl)propyl)ethylenediamine
CAS No.: 51895-55-7
Cat. No.: VC18441286
Molecular Formula: C17H40N2O3Si
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51895-55-7 |
|---|---|
| Molecular Formula | C17H40N2O3Si |
| Molecular Weight | 348.6 g/mol |
| IUPAC Name | N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |
| Standard InChI Key | UTQYJVXHFBBNJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |
Introduction
Structural and Molecular Properties
Molecular Configuration
The molecular formula of N-(3-(tributoxysilyl)propyl)ethylenediamine is C₁₇H₄₀N₂O₃Si, with a theoretical molecular weight of 380.67 g/mol. The tributoxysilyl group introduces steric bulk compared to trimethoxysilyl analogs, influencing hydrolysis kinetics and substrate interactions. Key structural features include:
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Silicon coordination: The tetrahedral silicon atom bonds to three butoxy groups and a propyl chain.
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Ethylenediamine backbone: A flexible –NHCH₂CH₂NH– spacer that enhances chelation potential.
Comparative Physicochemical Properties
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves aminolysis of chloropropyltributoxysilane with ethylenediamine:
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Chlorosilane Preparation:
This exothermic reaction requires anhydrous conditions and temperatures of 60–80°C. -
Purification: Vacuum distillation removes unreacted silane and byproducts, yielding >90% purity.
Industrial Scalability
Key challenges include:
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Moisture sensitivity: Tributoxysilyl groups hydrolyze slower than trimethoxysilyl analogs, allowing better process control .
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Cost: Butanol-derived silanes are more expensive than methanol analogs due to raw material costs.
Functional Applications
Surface Modification and Adhesion Promotion
The compound acts as a coupling agent in composite materials:
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Metal-polymer interfaces: Enhances adhesion in epoxy coatings on aluminum (bond strength increase: 40–60%) .
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Silica functionalization: Forms stable monolayers on silica nanoparticles for heavy metal adsorption (e.g., Cu²⁺ uptake: 120 mg/g) .
Corrosion Inhibition
Tributoxysilyl derivatives create hydrophobic coatings on steel substrates, reducing corrosion rates by 70–80% in saline environments compared to uncoated controls.
Biological and Toxicological Profile
Acute Toxicity
While specific data for the tributoxysilyl variant are unavailable, its trimethoxysilyl analog exhibits:
Environmental Persistence
The butoxy groups increase hydrophobicity, potentially leading to bioaccumulation in aquatic organisms. Degradation half-life in soil: ~30 days (estimated) .
Future Research Directions
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Green Synthesis: Developing solvent-free routes using catalytic aminolysis.
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Biomedical Applications: Exploring drug-delivery matrices functionalized with tributoxysilyl groups.
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